2-Bromo-6-cyano-3-methylbenzoic acid
Description
2-Bromo-6-cyano-3-methylbenzoic acid (molecular formula: C₉H₆BrNO₂; molecular weight: 240.06 g/mol) is a substituted benzoic acid derivative featuring a bromine atom at the 2-position, a cyano group at the 6-position, and a methyl group at the 3-position of the aromatic ring . Its CAS registry number is 1807165-32-7, and it is commonly utilized in pharmaceutical and materials research due to its unique electronic and steric properties. The electron-withdrawing cyano and bromine substituents enhance its acidity (pKa ~2.5–3.0) compared to unsubstituted benzoic acid (pKa ~4.2), making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-6-cyano-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-5-2-3-6(4-11)7(8(5)10)9(12)13/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBMUKLNSWPKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C#N)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-Bromo-6-cyano-3-methylbenzoic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-6-cyano-3-methylbenzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Isomers and Analogous Compounds
Positional Isomers of Bromo-Methylbenzoic Acids
Key positional isomers of 2-bromo-6-cyano-3-methylbenzoic acid include bromo-methylbenzoic acids with varying substituent arrangements (Table 1). These isomers share the same molecular formula (C₈H₇BrO₂; 215.04 g/mol) but differ in physicochemical properties due to substituent positioning:
| Compound Name | Substituent Positions | Melting Point (°C) | Price (JPY/5g) | Key Applications |
|---|---|---|---|---|
| 2-Bromo-5-methylbenzoic acid | Br (2), CH₃ (5) | Not reported | 30,000/10g | Catalysis, agrochemicals |
| 3-Bromo-2-methylbenzoic acid | Br (3), CH₃ (2) | Not reported | 16,000/25g | Polymer additives |
| 4-Bromo-2-methylbenzoic acid | Br (4), CH₃ (2) | 181 | 7,000/5g | Pharmaceuticals, crystal engineering |
| 2-Bromo-6-cyano-3-methylbenzoic acid | Br (2), CN (6), CH₃ (3) | Not reported | Not available | Drug discovery, cross-coupling reactions |
Key Observations :
- The cyano group in 2-bromo-6-cyano-3-methylbenzoic acid introduces stronger electron-withdrawing effects compared to methyl or bromine alone, lowering its pKa and enhancing reactivity in nucleophilic substitution or coupling reactions .
- The melting point of 4-bromo-2-methylbenzoic acid (181°C) suggests robust crystalline packing, likely due to hydrogen-bonding interactions between carboxylic acid groups, as described in Etter’s graph set analysis .
Functional Group Analogues
Cyano vs. Nitro Substitutents
Replacing the cyano group in 2-bromo-6-cyano-3-methylbenzoic acid with a nitro group (e.g., 2-bromo-6-nitrobenzoic acid) significantly alters electronic properties. The nitro group (-NO₂) is more electron-withdrawing than -CN, further reducing the compound’s pKa (~1.5–2.0) and increasing its oxidative stability .
Amino vs. Cyano Substitutents
Amino-substituted analogues (e.g., 2-amino-4-bromo-6-methylbenzoic acid) exhibit higher solubility in polar solvents due to hydrogen-bonding capacity. However, the amino group’s basicity (pKa ~4.5–5.0) reduces compatibility with acidic reaction conditions, unlike the cyano group, which remains inert under such environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
